molecular formula C17H18ClNO4S2 B2985573 1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1797316-63-2

1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No. B2985573
CAS RN: 1797316-63-2
M. Wt: 399.9
InChI Key: KZJYXCSGGLWGEK-UHFFFAOYSA-N
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Description

The compound “1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine” is a pyrrolidine derivative with sulfonyl and phenyl groups attached. Pyrrolidine is a cyclic amine, and sulfonyl groups are common in various organic compounds and drugs, contributing to their reactivity and pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrrolidine ring, with the sulfonyl and phenyl groups attached at the 1 and 2 positions of the ring. The presence of these groups would likely influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The sulfonyl groups in this compound could potentially undergo various reactions, such as substitution or elimination, under appropriate conditions . The pyrrolidine ring could also participate in reactions, particularly at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl groups could contribute to its polarity, and the aromatic phenyl groups could contribute to its stability .

Scientific Research Applications

Synthesis and Chemical Behavior

  • 1-(Arylsulfonyl)pyrrolidines, closely related to the compound , have been synthesized from phenols, demonstrating a method for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
  • 1-[(Phenylsulfinyl)methyl]pyrrolidine, a derivative, has shown efficiency as an organocatalyst for asymmetric Michael addition, highlighting its potential in synthesizing various compounds (Singh et al., 2013).
  • Another related compound, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, exhibits stereoselective behavior and has been studied for its interaction with cardiovascular L-type calcium channels (Carosati et al., 2009).

Applications in Material Science

  • Compounds containing sulfonyl moieties, similar to the compound , have been utilized in the synthesis of transparent, high-refractive-index polyamides, indicating potential applications in materials science (Kiani et al., 2013).

Synthesis of Complex Molecules

  • The use of related sulfonyl compounds has been explored in the synthesis of complex molecules like tetrahydropyridine and pyrrolidine derivatives, indicating the compound's utility in complex organic syntheses (An & Wu, 2017).

Potential in Medicinal Chemistry

  • Derivatives of pyrrolidine, including those with sulfonyl groups, have been investigated for their potential in medicinal chemistry, such as in the development of antimicrobial agents (Nural et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a drug, the sulfonyl and phenyl groups could be important for binding to biological targets .

Safety and Hazards

The safety and hazards would depend on various factors, including the specific properties of this compound and how it’s handled or used. Generally, compounds with sulfonyl groups require careful handling due to their reactivity .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications, such as in pharmaceuticals or materials science. This would likely involve more detailed investigations into its synthesis, properties, and reactivity .

properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(2-chlorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-16-10-4-5-11-17(16)25(22,23)19-12-6-7-14(19)13-24(20,21)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJYXCSGGLWGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

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